Enalkiren, also known as A-64662, belongs to a class of drugs called direct renin inhibitors (DRIs). Renin is an enzyme produced by the kidneys that plays a key role in regulating blood pressure. DRIs work by directly inhibiting renin, thereby preventing the production of angiotensin I, a molecule that constricts blood vessels and raises blood pressure [].
Enalkiren was one of the first orally active DRIs developed in the 1980s alongside remikiren and zankiren []. These early DRIs helped researchers understand the renin-angiotensin-aldosterone system (RAAS) and its role in blood pressure control.
Research using Enalkiren has contributed to a better understanding of how DRIs work at the molecular level. Studies investigated how Enalkiren binds to the renin enzyme, preventing it from converting angiotensinogen to angiotensin I [].
Enalkiren was compared to other classes of blood pressure medications, such as ACE inhibitors, in pre-clinical studies. This research helped assess the potential advantages and disadvantages of DRIs for treating hypertension [].
Despite promising results in pre-clinical studies, Enalkiren faced limitations. Research showed poor oral bioavailability, meaning the body absorbed a low amount of the drug []. This limited its potential for further clinical development.
Enalkiren, also known by its chemical name 3-amino-N-[(1S)-1-{[(1S)-1-{[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-(4-methoxyphenyl)ethyl]-3-methylbutanamide, is a potent dipeptide renin inhibitor. Its molecular formula is C35H56N6O6, and it has a CAS Registry number of 113082-98-7. Enalkiren mimics the transition state of angiotensinogen, the substrate for renin, thereby effectively inhibiting its activity .
The primary reaction involving Enalkiren is its competitive inhibition of renin. By binding to the active site of renin, Enalkiren prevents the conversion of angiotensinogen to angiotensin I. This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor involved in blood pressure regulation . The binding mechanism involves hydrogen bonding and van der Waals interactions between Enalkiren and the active site residues of renin .
Enalkiren has demonstrated significant biological activity in clinical settings. It produces dose-dependent suppression of plasma renin activity and angiotensin II levels when administered intravenously. Clinical studies have shown that doses as low as 0.3 mg/kg can lead to significant reductions in systolic and diastolic blood pressure in hypertensive patients. Notably, this effect persists despite a relatively short plasma half-life of approximately 1.6 hours . Furthermore, Enalkiren has been noted for its prolonged pharmacologic activity without evidence of tachyphylaxis during extended treatment periods .
The synthesis of Enalkiren involves assembling several key building blocks through peptide coupling techniques. The process typically includes:
Enalkiren shares similarities with several other renin inhibitors but stands out due to its unique structural features and mechanism of action. Below is a comparison with notable similar compounds:
Compound | Chemical Structure Type | Mechanism of Action | Bioavailability | Development Status |
---|---|---|---|---|
Aliskiren | Non-peptide | Direct renin inhibition | Moderate (5%) | Marketed |
Remikiren | Peptide | Competitive inhibition | Low | Discontinued |
Zankiren | Peptide | Competitive inhibition | Low | Discontinued |
Enalkiren | Peptide | Mimics transition state for inhibition | Very low | Discontinued |
Uniqueness: Enalkiren's design allows it to mimic the transition state of angiotensinogen more effectively than many earlier inhibitors, although it suffers from low bioavailability compared to later non-peptide alternatives like Aliskiren .